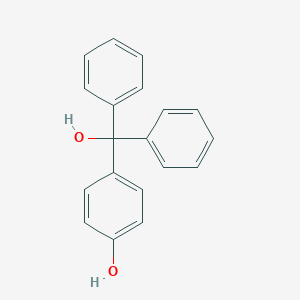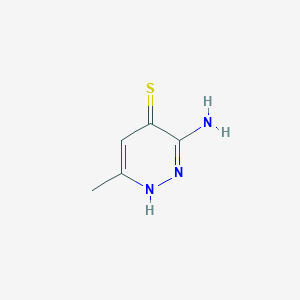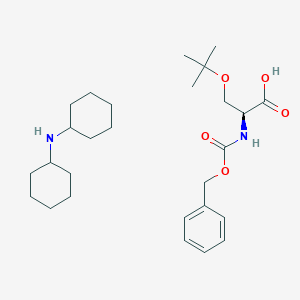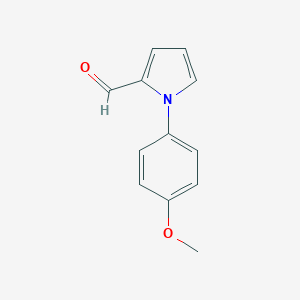
(4-Hydroxyphenyl)diphenylmethanol
描述
(4-Hydroxyphenyl)diphenylmethanol, also known as 4-Hydroxytrityl Alcohol, is an organic compound with the molecular formula C19H16O2. It is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring, which is further connected to a diphenylmethanol structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
准备方法
Synthetic Routes and Reaction Conditions: (4-Hydroxyphenyl)diphenylmethanol can be synthesized through several methods. One common approach involves the reaction of benzophenone with phenol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group of phenol attacks the carbonyl carbon of benzophenone, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with a purity of over 98% .
化学反应分析
Types of Reactions: (4-Hydroxyphenyl)diphenylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of halogenated or alkylated phenyl derivatives.
科学研究应用
(4-Hydroxyphenyl)diphenylmethanol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the manufacture of polymers, resins, and other industrial materials
作用机制
The mechanism of action of (4-Hydroxyphenyl)diphenylmethanol involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The hydroxyl group plays a crucial role in these interactions, enabling the compound to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This property is particularly valuable in biological systems where oxidative stress is a concern.
相似化合物的比较
Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.
Benzophenone: Lacks the hydroxyl group but has a similar diphenylmethanol structure.
Diphenylmethanol: Similar structure but without the hydroxyl group on the phenyl ring
Uniqueness: (4-Hydroxyphenyl)diphenylmethanol is unique due to the presence of both a hydroxyl group and a diphenylmethanol structure, which imparts distinct chemical and physical properties.
属性
IUPAC Name |
4-[hydroxy(diphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRHBKKYVWAOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294656 | |
| Record name | (4-Hydroxyphenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15658-11-4 | |
| Record name | 15658-11-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97589 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-Hydroxyphenyl)diphenylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Hydroxyphenyl)diphenylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the crystal structure of (4-hydroxyphenyl)diphenylmethanol influence its dehydration reaction?
A1: The crystal structure of this compound plays a crucial role in its solid-state dehydration to form diphenylquinomethane (fuchsone). While the related compound (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol exhibits a crystal structure with cross-linked double chains held by a "square" of four hydrogen-bonded hydroxyl groups [], this compound displays a slightly altered arrangement. This difference in arrangement limits the hydrogen bonding network to only three hydroxyl groups within a set of four molecules []. This subtle variation in crystal packing directly impacts the ease of dehydration in the solid state.
Q2: Are there any structural similarities between this compound and its derivative, (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol, despite the differences in their hydrogen bonding networks?
A2: Yes, despite the variation in hydrogen bonding patterns, the relative positions of four molecules in both this compound and (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol share some similarities []. This suggests that the overall molecular shape and packing arrangement retain some common features, even if specific intermolecular interactions are altered. Further investigation into these structural similarities can provide insights into the factors governing the crystal packing and solid-state reactivity of these compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B96141.png)
![2-Isobutylbenzo[d]thiazole](/img/structure/B96142.png)


